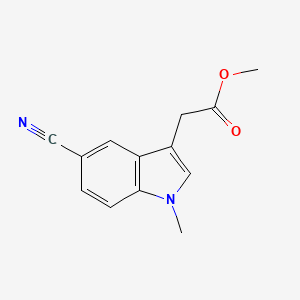

methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group at the 5-position and a methyl group at the 1-position of the indole ring, along with a methyl ester group at the 2-position of the acetic acid side chain.

Preparation Methods

The synthesis of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyanoindole and methyl bromoacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Chemical Reactions Analysis

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

Scientific Research Applications

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate can be compared with other indole derivatives:

Methyl 2-(1H-indol-3-yl)acetate: This compound lacks the cyano and methyl groups, making it less specific in its biological activity.

Methyl 2-(5-chloro-1H-indol-3-yl)acetate: The presence of a chloro group instead of a cyano group can lead to different reactivity and biological properties

Biological Activity

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C13H12N2O2, features a methyl ester functional group attached to an indole ring, substituted with a cyano group at the 5-position. The unique structural characteristics of this compound contribute significantly to its pharmacological potential, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound highlights its functional groups:

The presence of the cyano group enhances its reactivity and potential interactions with biological targets. This compound is synthesized through various methods, including reactions involving indole derivatives and cyanoacetic acid.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The minimum inhibitory concentration (MIC) values for certain strains have been reported as low as 32 µg/mL, indicating promising efficacy in combating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | 1912-33-0 | Similar indole structure without cyano group |

| Ethyl 2-(1H-indol-3-yl)acetate | 1912-34-1 | Similar structure but with an ethyl group |

| Methyl 3-(1H-indol-3-yl)acetate | 5548-09-4 | Different substitution pattern on the indole ring |

The cyano group in this compound enhances its biological activity compared to these related compounds by increasing its electron-withdrawing capacity, which may improve interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Anticancer Evaluation : A study reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 2.3 µg/mL, demonstrating its potential as a lead compound in cancer therapy .

- Antimicrobial Studies : Another research article indicated that this compound showed effective antimicrobial activity against multiple strains of bacteria, highlighting its potential role in developing new antibiotics .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 2-(5-cyano-1-methylindol-3-yl)acetate |

InChI |

InChI=1S/C13H12N2O2/c1-15-8-10(6-13(16)17-2)11-5-9(7-14)3-4-12(11)15/h3-5,8H,6H2,1-2H3 |

InChI Key |

IHLKIGUVKRCGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.